N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide
Description
N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring fused with a pyridine ring, a benzamide group, and an oxane substituent. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-17-9-16(10-20-19(17)25-22-12)21-18(23)14-6-4-13(5-7-14)15-3-2-8-24-11-15/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBSKVGMZKVBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)NC(=O)C3=CC=C(C=C3)C4CCCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by its fusion with the pyridine ring. The benzamide group is then introduced through an amide coupling reaction, and finally, the oxane substituent is added via a nucleophilic substitution reaction. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential bioactivity could lead to the development of new pharmaceuticals, particularly in areas like anti-inflammatory or anticancer therapies.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide include other benzamide derivatives, oxazole-containing compounds, and pyridine-based molecules. Examples include:
- N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)benzamide
- 4-(oxan-3-yl)benzamide
- 3-methyl-[1,2]oxazolo[5,4-b]pyridine
Uniqueness
What sets this compound apart is its combination of structural features, which confer unique chemical and biological properties. The presence of both an oxazole and pyridine ring, along with the benzamide and oxane groups, provides a versatile framework for various applications and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
